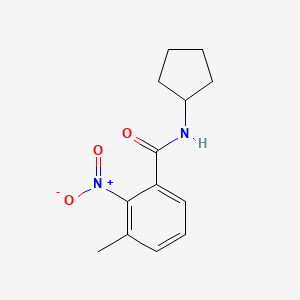

N-cyclopentyl-3-methyl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-5-4-8-11(12(9)15(17)18)13(16)14-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUHIJPSRHTQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358371 | |

| Record name | N-cyclopentyl-3-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600126-79-2 | |

| Record name | N-cyclopentyl-3-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Derivatization Strategies for N-cyclopentyl-3-methyl-2-nitrobenzamide

Transformation of the Nitro Group: Reduction Methodologies

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which serves as a key precursor for a vast array of further chemical derivatizations. The reduction of the nitro group in nitrobenzamides to the corresponding aminobenzamide is a fundamental transformation. Several established methodologies can be employed for this purpose, each with its own set of conditions and efficiencies.

Common approaches include catalytic hydrogenation, which often utilizes hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). This method is generally clean and high-yielding. Alternative reduction systems involve the use of metals such as tin (Sn) or zinc (Zn) in acidic media, or more modern reagents like trichlorosilane (B8805176) in the presence of a base, which offers a low-cost option. google.com The choice of method can be influenced by the presence of other functional groups within the molecule that might be sensitive to specific reaction conditions.

Table 1: Selected Methodologies for Nitro Group Reduction

| Method | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 2-amino-N-cyclopentyl-3-methylbenzamide | |

| Metal/Acid Reduction | Sn, HCl or Zn, HCl | 2-amino-N-cyclopentyl-3-methylbenzamide | google.com |

| Hydrosilylation | Trichlorosilane (HSiCl₃), Organic Base (e.g., Triethylamine) | 2-amino-N-cyclopentyl-3-methylbenzamide | google.com |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Catalyst (e.g., Raney Nickel, Pd/C) | 2-amino-N-cyclopentyl-3-methylbenzamide | google.com |

Modifications and Functionalizations of the Amide Linkage

The amide bond is known for its high stability due to resonance, making its direct functionalization a chemical challenge. nih.gov However, advanced catalytic systems and specific reagents have been developed to transform the amide moiety into other functional groups. These transformations significantly broaden the synthetic utility of the parent benzamide (B126) structure.

One such modification is the conversion of the amide carbonyl group (C=O) into a thioamide (C=S) or selenoamide (C=Se). Thionation can be achieved using reagents like Lawesson's reagent or, in some protocols for N-substituted benzamides, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. researchgate.net Similarly, selenation has been demonstrated using Woollins' reagent, which can chemoselectively transform an amide to a selenoamide. proquest.com

Furthermore, the amide bond can undergo reductive functionalization, where the carbonyl is activated by reagents like iridium catalysts or triflic anhydride (B1165640), allowing for the addition of nucleophiles to form highly substituted amines. nih.gov Another innovative approach involves the molybdenum-catalyzed cyclodehydration of amides to form heterocyclic structures like azolines, representing a site-selective modification of the amide itself. nih.gov

Table 2: Methodologies for Amide Linkage Functionalization

| Transformation | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Thionation | Lawesson's Reagent or N-isopropyldithiocarbamate salt | Thioamide (-C(S)NH-) | researchgate.net |

| Selenation | Woollins' Reagent | Selenoamide (-C(Se)NH-) | proquest.com |

| Reductive Functionalization | Iridium catalyst with a silane (B1218182) reductant, followed by nucleophile | Substituted Amine | nih.gov |

| Cyclodehydration | Bis-oxo Mo(VI) catalyst | Azoline heterocycle | nih.gov |

| Intramolecular Cyclization | Ruthenium catalyst, Allylic Alcohol | Isoindolinone core | rsc.orgrsc.org |

Substituent Effects on Chemical Reactivity and Synthetic Outcomes

The reactivity of the this compound scaffold is dictated by the electronic and steric properties of its substituents. Understanding these effects is crucial for predicting the outcomes of chemical reactions, such as electrophilic aromatic substitution (EAS).

The benzamide ring possesses three substituents with competing influences:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the aromatic ring towards EAS and is a meta-director. youtube.comlibretexts.org

Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect, thus activating the ring towards EAS. It is an ortho- and para-director. libretexts.org

Amide Group (-C(O)NH-cyclopentyl): The carbonyl portion of the amide group is electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position.

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Effect on EAS Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ | 2 | Strongly electron-withdrawing | Strongly Deactivating | Meta (to C-4, C-6) |

| -CH₃ | 3 | Weakly electron-donating | Activating | Ortho, Para (to C-2, C-4, C-6) |

| -C(O)NH-cyclopentyl | 1 | Electron-withdrawing | Deactivating | Meta (to C-3, C-5) |

Synthesis of Related N-cyclopentyl-nitrobenzamide Analogs for Structure-Activity Relationship (SAR) Exploration in Chemical Contexts

The synthesis of analogs of this compound is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe how structural changes influence specific chemical or biological properties. The synthesis of the title compound itself would typically involve the reaction of a 3-methyl-2-nitrobenzoyl chloride (prepared from the corresponding carboxylic acid using a reagent like thionyl chloride) with cyclopentylamine (B150401). masterorganicchemistry.commdpi.com

SAR studies often involve creating a library of related compounds. For instance, analogs could be synthesized by:

Varying the N-Alkyl/Cycloalkyl Group: Replacing the cyclopentyl group with other cycloalkyl rings (e.g., cyclobutyl, cyclohexyl) or various linear or branched alkyl chains. Studies on other N-alkyl nitrobenzamides have shown that lipophilicity and the length of the N-alkyl chain can be critical for biological activity. mdpi.comnih.gov

Modifying the Aromatic Ring Substitution: Changing the position or nature of the substituents on the benzamide ring. This could involve moving the nitro group (e.g., to the 4- or 5-position), adding other groups (e.g., halogens, trifluoromethyl), or removing the methyl group. nih.gov

Altering the Linker: While this article focuses on the amide, SAR studies could also explore bioisosteric replacements for the amide bond.

Table 4: Examples of Nitrobenzamide Analogs for SAR Studies

| Analog Series | Structural Variation | Purpose of SAR Exploration | Reference |

|---|---|---|---|

| N-Alkyl-3,5-dinitrobenzamides | Varying length of the N-alkyl chain (e.g., n-butyl to n-dodecyl) | To optimize chain length and lipophilicity for antimycobacterial activity. | mdpi.comnih.gov |

| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Bioisosteric replacement of a nitro group with a trifluoromethyl group | To study the effect of replacing a nitro group on biological activity and pharmacokinetics. | nih.gov |

| 4-Nitrobenzamide Schiff Bases | Derivatization at the amide nitrogen with various substituted aromatic aldehydes | To explore the antimicrobial potential of different aromatic substituents. | ijpbs.com |

| N-((Cycloalkyl)methyl)benzamides | Optimization of the central cycloalkyl ring and benzamide substituents | To identify potent inhibitors of glycine (B1666218) transporter-1. | researchgate.net |

Comprehensive Spectroscopic and Solid State Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be used to identify the number of unique proton environments, their electronic surroundings, and their proximity to other protons in N-cyclopentyl-3-methyl-2-nitrobenzamide. The expected spectrum would show distinct signals for the aromatic protons, the cyclopentyl protons, the amide proton, and the methyl protons.

Aromatic Region: The protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and amide groups. The substitution pattern would lead to a complex splitting pattern (e.g., doublets, triplets, or multiplets) based on the coupling between adjacent protons.

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, the chemical shift of which can be highly variable (δ 5.0-9.0 ppm) and is dependent on solvent, concentration, and temperature.

Cyclopentyl Group: The methine proton (CH) attached to the nitrogen would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the cyclopentyl ring would show complex multiplets in the upfield region (typically δ 1.0-2.5 ppm).

Methyl Group: The methyl protons would give rise to a singlet in the upfield region (around δ 2.0-2.5 ppm), shifted slightly downfield due to the proximity to the aromatic ring.

Hypothetical ¹H NMR Data Table: (Note: This table is predictive and not based on experimental data)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-7.2 | m | 3H | Ar-H |

| ~6.5 | br s | 1H | N-H |

| ~4.2 | m | 1H | N-CH (cyclopentyl) |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.0-1.5 | m | 8H | Cyclopentyl CH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the benzene ring would appear between δ 120-150 ppm. The carbons attached to the nitro group and the amide group would be shifted further downfield.

Cyclopentyl Carbons: The methine carbon attached to the nitrogen would be found around δ 50-60 ppm, while the methylene carbons would be in the δ 20-40 ppm range.

Methyl Carbon: The methyl carbon signal would appear at a higher field, typically around δ 15-25 ppm.

Hypothetical ¹³C NMR Data Table: (Note: This table is predictive and not based on experimental data)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165 | C=O (amide) |

| ~148-120 | Aromatic C |

| ~55 | N-CH (cyclopentyl) |

| ~32 | Cyclopentyl CH₂ |

| ~24 | Cyclopentyl CH₂ |

| ~20 | Ar-CH₃ |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound (C₁₃H₁₆N₂O₃). This precise mass measurement would confirm the molecular formula, as the calculated mass would be compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million). The expected exact mass would be calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Connectivity

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. Upon ionization, the molecule breaks into smaller, characteristic fragments. For this compound, expected fragmentation pathways could include:

Cleavage of the amide bond, resulting in fragments corresponding to the cyclopentyl amine and the 3-methyl-2-nitrobenzoyl moieties.

Loss of the nitro group (NO₂).

Fragmentation of the cyclopentyl ring.

By analyzing the masses of these fragments, the connectivity of the different parts of the molecule can be pieced together, corroborating the structure determined by NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An experimental IR spectrum for this compound would be expected to show distinct absorption bands corresponding to its primary functional groups. For nitrobenzamide compounds in general, the following regions are of key interest:

N-H Stretching: The amide N-H stretch typically appears as a sharp to broad band in the region of 3400-3200 cm⁻¹. In a related compound, N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide, this vibration was observed at 3488 and 3162 cm⁻¹. tandfonline.com

C=O (Amide I) Stretching: The carbonyl (C=O) stretch of the amide group is a very strong and characteristic absorption. It is typically found between 1680 and 1630 cm⁻¹. For comparison, some nitrobenzamide derivatives show this band around 1675-1658 cm⁻¹. tandfonline.com Another study on N-alkyl nitrobenzamides reported a C=O stretch at 1720.43 cm⁻¹. mdpi.com

NO₂ (Nitro) Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) typically in the 1560-1500 cm⁻¹ range and a symmetric stretch (νs) in the 1360-1300 cm⁻¹ range. These are usually strong absorptions.

C-N Stretching: The amide C-N stretching vibration (Amide III) is generally weaker and appears in the 1400-1200 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring would also be present.

A hypothetical data table for the expected IR absorptions is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | ~3300 | Medium-Strong |

| Aromatic C-H | Stretching | ~3100-3000 | Medium |

| Aliphatic C-H | Stretching | ~2960-2870 | Medium-Strong |

| Amide C=O | Stretching (Amide I) | ~1660 | Strong |

| Nitro NO₂ | Asymmetric Stretch | ~1530 | Strong |

| Aromatic C=C | Ring Stretching | ~1600, 1475 | Medium-Variable |

| Nitro NO₂ | Symmetric Stretch | ~1350 | Strong |

| Amide C-N | Stretching (Amide III) | ~1250 | Medium |

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound. This table is illustrative and based on typical values for the functional groups present, not on experimental data for the specific compound.

Raman Spectroscopy (If Applicable) for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to IR spectroscopy. While no Raman data has been found for this compound, a spectrum would be expected to strongly feature vibrations that involve a change in polarizability. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are often prominent in the Raman spectra of such compounds. For instance, the Raman spectrum of the related compound 3-methyl-2-nitrobenzoic acid is available, which could serve as a comparative reference. chemicalbook.com

X-ray Diffraction Crystallography for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis provides precise atomic coordinates, from which molecular geometry, conformation, and intermolecular interactions can be elucidated. No published crystal structure for this compound could be located.

Determination of Molecular Geometry and Conformation in the Crystalline State

Had a crystal structure been determined, it would reveal key geometric parameters. researchgate.net This includes:

Bond Lengths and Angles: Precise measurements for all bonds (e.g., C=O, N-O, C-N, C-C) and the angles between them.

Dihedral Angles: The torsion angles would define the molecule's conformation. Of particular interest would be the dihedral angle between the plane of the benzamide (B126) ring and the nitro group, as steric hindrance from the adjacent methyl group could cause the nitro group to twist out of the ring's plane. researchgate.net Another key conformational feature would be the orientation of the cyclopentyl group relative to the amide plane. Studies on other nitrobenzamides have shown dihedral angles between aromatic rings and nitro groups ranging from approximately 2° to 16°. researchgate.net

A hypothetical table of selected geometric parameters is shown below.

| Parameter | Description | Expected Value |

| C=O Bond Length | Carbonyl bond distance | ~1.23 Å |

| Amide C-N Bond Length | Amide carbon-nitrogen distance | ~1.33 Å |

| N-O Bond Lengths | Nitro group nitrogen-oxygen distances | ~1.22 Å |

| Dihedral Angle (Ring-NO₂) | Torsion angle defining nitro group twist | 5-25 ° |

| Dihedral Angle (Ring-Amide) | Torsion angle between the phenyl ring and amide plane | Variable |

Table 2: Hypothetical Molecular Geometry Parameters for this compound from X-ray Crystallography. This table is illustrative and based on typical values from related structures, not on experimental data for the specific compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

In the solid state, molecules arrange themselves into a crystal lattice through various intermolecular forces. Hydrogen bonds are particularly significant in amide-containing compounds. tandfonline.com

Hydrogen Bonding: The amide N-H group is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. It would be expected that N-H···O=C hydrogen bonds would be a primary motif, linking molecules into chains or dimers. The oxygen atoms of the nitro group could also act as weaker hydrogen bond acceptors.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from X-ray diffraction. samsun.edu.tr It maps the close contacts between neighboring molecules.

d_norm Surface: A color-coded map on the Hirshfeld surface highlights regions of significant intermolecular contact. Red spots typically indicate hydrogen bonds or other close contacts. mdpi.com

Without experimental crystal data for this compound, a Hirshfeld surface analysis cannot be performed.

Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl 3 Methyl 2 Nitrobenzamide

Reactivity Profiles of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is itself a site of reactivity.

The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions by withdrawing electron density through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions relative to the nitro group. In N-cyclopentyl-3-methyl-2-nitrobenzamide, the nitro group is at the 2-position, the methyl group at the 3-position, and the N-cyclopentylamido group at the 1-position.

The strong electron-withdrawing nature of the nitro group decreases the electron density on the aromatic ring, making it less susceptible to attack by electrophiles. acs.orgnih.govlibretexts.org The presence of the methyl group at the 3-position has a counteracting, albeit weaker, electron-donating effect through induction. The N-cyclopentylamido group also influences the electron density of the ring. In electrophilic substitution reactions involving nitrobenzene (B124822), the meta position is favored for substitution because the intermediate sigma complexes for ortho and para attack are destabilized by the adjacent positive charge on the nitrogen of the nitro group. nih.gov For this compound, the positions for potential electrophilic attack would be influenced by the combined directing effects of the nitro, methyl, and amide groups.

The acidity of the parent carboxylic acid, 2-methyl-3-nitrobenzoic acid, is enhanced by the electron-withdrawing nitro group. nih.gov In general, 2-nitrobenzoic acid is more acidic than 2-methylbenzoic acid due to the strong electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion. quora.com

Table 1: Influence of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Impact on Aromatic Ring |

| Nitro (NO₂) | 2 | Strong Electron-Withdrawing (-I, -M) | Deactivates the ring, particularly at ortho and para positions. acs.orgnih.govlibretexts.org |

| Methyl (CH₃) | 3 | Weak Electron-Donating (+I) | Activates the ring slightly. |

| N-cyclopentylamido | 1 | Can be electron-withdrawing or -donating | Modulates overall ring reactivity. |

The reduction of the nitro group is a common and important transformation of nitroaromatic compounds, leading to various products depending on the reaction conditions and the reducing agent used. The reduction typically proceeds in a stepwise manner. nsf.gov

The six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. nsf.gov A variety of reagents can be employed to achieve the reduction of aromatic nitro compounds to the corresponding anilines. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of nitroarenes to amines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. masterorganicchemistry.comwikipedia.org

Metal and Acid: Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic methods for this reduction. masterorganicchemistry.com

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups. wikipedia.org

The reduction of the nitro group in this compound to an amino group would yield N-cyclopentyl-2-amino-3-methylbenzamide. This transformation converts a strongly deactivating group into a strongly activating amino group, which would significantly alter the reactivity of the aromatic ring. masterorganicchemistry.com

Table 2: Potential Products from the Reduction of the Nitro Group

| Product | Reducing Conditions |

| N-cyclopentyl-2-nitroso-3-methylbenzamide | Partial reduction |

| N-cyclopentyl-2-(hydroxylamino)-3-methylbenzamide | Intermediate reduction product nsf.gov |

| N-cyclopentyl-2-amino-3-methylbenzamide | Complete reduction (e.g., H₂/Pd-C, Fe/HCl) masterorganicchemistry.comwikipedia.org |

Chemical Transformations Involving the Amide Functional Group

The amide group in this compound is a key functional moiety that can participate in various chemical reactions.

N-substituted amides can undergo nucleophilic substitution reactions. fiveable.me However, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity. libretexts.org For substitution to occur at the amide nitrogen, activation of the amide is often necessary. libretexts.org

While direct nucleophilic substitution on the amide nitrogen is challenging, reactions involving the amide bond as a whole are more common. The planarity of the amide bond is a well-recognized feature, but steric hindrance from ortho-substituents can lead to twisting of the amide bond, which can, in turn, affect its reactivity. acs.orgnih.govnsf.gov In this compound, the ortho-nitro group can sterically interact with the amide group, potentially influencing its conformation and reactivity.

Amide bonds are generally stable due to resonance stabilization. However, they can be cleaved under acidic or basic conditions through hydrolysis. The presence of ortho-substituents can influence the rate of hydrolysis. Steric hindrance from the ortho-nitro and methyl groups in this compound could potentially hinder the approach of a nucleophile to the carbonyl carbon, thereby affecting the rate of hydrolysis.

Computational studies on ortho-substituted tertiary aromatic amides have shown that ortho-substitution can increase the rotational barriers around both the N-C(O) and C-C(O) bonds, which is attributed to steric repulsion between the ortho-substituent and the amide oxygen atom. acs.orgnih.govnsf.gov This steric clash can also influence the planarity of the amide bond.

Mechanistic Studies of Key Synthetic Steps

The synthesis of this compound would typically involve the formation of the amide bond between 2-methyl-3-nitrobenzoic acid and cyclopentylamine (B150401). A common method for forming such an amide bond is the reaction of the corresponding acid chloride with the amine.

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a related compound, was achieved by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in the presence of triethylamine. mdpi.com A similar approach could be envisioned for the synthesis of this compound.

The key synthetic step would be the acylation of cyclopentylamine with a derivative of 2-methyl-3-nitrobenzoic acid.

Mechanism Outline for Amide Formation:

Activation of the Carboxylic Acid: 2-methyl-3-nitrobenzoic acid would first be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an anhydride (B1165640). The formation of 2-methyl-3-nitrobenzoic anhydride has been reported as a side product in the synthesis of related phenyl-benzamides. researchgate.net

Nucleophilic Attack by the Amine: The cyclopentylamine, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the activated carboxylic acid derivative.

Proton Transfer/Elimination: A subsequent proton transfer and elimination of the leaving group (e.g., chloride) would yield the final amide product, this compound.

The presence of the ortho-methyl group in 2-methyl-3-nitrobenzoic acid can create steric hindrance, which might affect the rate of the reaction. stackexchange.com

Elucidation of Intermediate Species (e.g., Nitrones)

The reduction of aromatic nitro compounds like this compound proceeds through a series of intermediates. While nitrones are not typically the primary intermediates in the direct reduction to amines, related nitrogen-containing species play a crucial role. The generally accepted pathway for the reduction of a nitro group involves a six-electron reduction, sequentially forming nitroso, hydroxylamino, and finally the amino group. asianpubs.org

The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate (N-cyclopentyl-3-methyl-2-nitrosobenzamide). This species is highly reactive and is rapidly reduced further to the corresponding N-hydroxylamino derivative (N-cyclopentyl-2-hydroxylamino-3-methylbenzamide). nih.gov The detection of the nitroso intermediate is often challenging due to its high reactivity, with its reduction to the hydroxylamine (B1172632) occurring at a much faster rate than the initial reduction of the nitro group. asianpubs.orgnih.gov The hydroxylamine intermediate is more stable and, in some cases, can be isolated. This intermediate is of significant interest as its subsequent reactions can lead to a variety of cyclic products.

Under certain conditions, particularly in the presence of a base, N-alkyl-2-nitroanilines, which are structurally related to the reduction product of this compound, can undergo cyclization to form benzimidazole (B57391) N-oxides. sci-hub.se This suggests that under basic conditions, the hydroxylamine intermediate could potentially cyclize.

Furthermore, in reductive cyclization reactions mediated by reagents like triphenylphosphine, the deoxygenation of the nitro group is thought to proceed via a nitrene intermediate. This highly reactive species can then undergo intramolecular insertion into a C-H bond or other cyclization pathways to form heterocyclic systems. nih.gov

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics of the reduction of aromatic nitro compounds are influenced by both electronic and steric factors. For this compound, the presence of the methyl group at the 3-position and the N-cyclopentyl group can introduce steric hindrance around the nitro group, potentially affecting the rate of reduction.

Studies on sterically shielded nitroxides have shown that increased steric bulk around the reactive center leads to a significant decrease in the rate of reduction. nih.gov For instance, the rate of reduction of tetraethyl-substituted pyrrolidine (B122466) nitroxides is considerably slower than their less hindered counterparts. nih.gov By analogy, the 3-methyl and N-cyclopentyl groups in the target molecule are expected to sterically hinder the approach of the reducing agent to the nitro group, thereby slowing down the reduction rate compared to an unsubstituted N-cyclopentyl-2-nitrobenzamide.

The electronic nature of substituents on the aromatic ring also plays a crucial role. Electron-donating groups generally decrease the rate of reduction of nitro compounds. nih.gov The methyl group at the 3-position is an electron-donating group, which would further contribute to a slower reduction rate.

Table 1: Representative Kinetic Data for the Reduction of Substituted Nitroaromatics This table presents data for related compounds to illustrate the effect of substituents on reaction rates.

Directed Chemical Functionalization Strategies (If Applicable)

The nitrogen atom of the amide can coordinate to a metal center, bringing the catalyst in close proximity to the C-H bonds at the ortho-position (the 6-position in this case). This facilitates the cleavage of the C-H bond and subsequent functionalization. A variety of transformations, including arylation, alkenylation, and alkoxylation, can be achieved using this strategy with catalysts based on palladium, rhodium, and other transition metals. rsc.orgnih.gov

For instance, Rh(III)-catalyzed cyclization of benzamides with methylenecyclopropanes has been reported to yield privileged heterocyclic structures. rsc.org Furthermore, cobalt-catalyzed enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes leads to the formation of chiral isoindolinones. These examples highlight the potential of the amide group to direct complex chemical transformations.

The N-cyclopentyl group itself can also be subject to C-H functionalization, although this is generally more challenging than the activation of aromatic C-H bonds. Transannular C-H functionalization of cycloalkane carboxylic acids has been demonstrated, suggesting that remote C-H bonds within the cyclopentyl ring could potentially be functionalized under specific catalytic conditions. rsc.org

Table 2: Examples of Directed C-H Functionalization of Benzamides This table provides examples of functionalization directed by the amide group in related systems.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, providing insights into the electronic structure and energy of molecules. For a molecule like N-cyclopentyl-3-methyl-2-nitrobenzamide, these calculations would elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A DFT analysis of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms, corresponding to the lowest energy state. This process would yield crucial data on bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure would be analyzed. This includes calculating the total energy of the molecule, its dipole moment, and the distribution of electron density. These parameters are essential for understanding the molecule's polarity and how it might interact with other molecules and its environment.

A hypothetical data table of optimized geometric parameters that would be generated from a DFT study is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-N-H | ~180° (trans) |

Note: These are example, idealized values and not the result of an actual calculation.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. An FMO analysis of this compound would precisely calculate these energy levels and the gap, providing a quantitative measure of its kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are example values and not the result of an actual calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and carbonyl groups in red, and the hydrogen atom of the amide group in blue. This visualization is invaluable for understanding sites of intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents.

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic motions of the molecule's functional groups, such as the stretching and bending of C=O, N-H, and N-O bonds.

These predicted spectra can be compared with experimental data to confirm the molecule's structure and the successful synthesis of the compound. The analysis provides a detailed picture of the molecule's dynamic behavior. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond between the phenyl ring and the amide group, and the bond between the amide nitrogen and the cyclopentyl group, allows for multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound suggests the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the amide hydrogen (donor) and an oxygen atom of the adjacent nitro group (acceptor).

Computational methods can confirm the presence and strength of such an interaction. The analysis would look for specific geometric criteria (a short H---O distance and a favorable N-H---O angle) and electronic evidence (such as the presence of a bond critical point between the atoms). The formation of an intramolecular hydrogen bond would significantly influence the molecule's preferred conformation, locking it into a more planar and rigid structure, which in turn would affect its chemical and physical properties.

Theoretical Studies of Reaction Mechanisms

Extensive computational and theoretical investigations into the reaction mechanisms involving this compound are currently not available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, energetic barriers, and transition states, specific studies focused on this compound have not been reported.

Theoretical studies on analogous molecules containing nitrobenzene (B124822) and amide functionalities often explore reactions such as nucleophilic aromatic substitution, reduction of the nitro group, and various cycloadditions. These studies typically provide detailed insights into the electronic effects of the substituents on the reactivity of the aromatic ring and adjacent functional groups. For instance, the electron-withdrawing nature of the nitro group significantly influences the regioselectivity and kinetics of many reactions.

In the absence of specific research on this compound, a hypothetical theoretical study could investigate several potential reaction pathways. For example, the mechanism of amide hydrolysis under acidic or basic conditions could be modeled to determine the activation energies and identify key intermediates. Another area of interest could be the theoretical exploration of the reduction of the nitro group, which is a common transformation for nitroaromatic compounds. Such a study would likely involve mapping the potential energy surface for the reaction, identifying transition state structures, and calculating the reaction energetics.

Furthermore, computational models could predict the molecule's behavior in various solvent environments, providing insights into how intermolecular interactions might influence reaction mechanisms. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) would offer predictions about its electrophilic and nucleophilic sites, guiding the understanding of its reactivity in different chemical environments.

Although no specific data tables or detailed research findings for the reaction mechanisms of this compound can be presented, the principles of computational chemistry provide a robust framework for how such investigations would be conducted.

Emerging Research Trajectories and Non Biological Applications in Materials and Catalysis

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

N-cyclopentyl-3-methyl-2-nitrobenzamide is a versatile intermediate in the synthesis of a variety of complex organic scaffolds. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain transformations and can be readily converted into other functional groups, such as amines, which are pivotal for building molecular complexity. rsc.orgnih.gov

The reduction of the nitro group to an amino group provides a key synthetic handle for the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net For instance, the resulting aminobenzamide can undergo intramolecular cyclization or be used as a building block in multi-component reactions to form quinazolinones, benzodiazepines, or other fused heterocyclic systems. The cyclopentyl and methyl groups can influence the regioselectivity of these reactions and the conformational properties of the final products.

Nitroalkenes, which share the reactive nitro functionality, are known to be excellent precursors for the synthesis of a wide array of heterocyclic compounds through various reactions like Michael additions and cycloadditions. rsc.orgresearchgate.net By analogy, the nitro group in this compound can be strategically utilized to direct the formation of complex molecular architectures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor Modification | Reaction Type | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| Reduction of nitro group | Intramolecular cyclization | Benzodiazepine derivatives | CNS agents, Anxiolytics |

| Reduction of nitro group | Condensation with dicarbonyls | Quinoline derivatives | Antimalarials, Catalysts |

| Activation by nitro group | Nucleophilic aromatic substitution | Functionalized benzamides | Materials Science, Agrochemicals |

Potential Applications in Materials Science

The unique chemical properties of this compound suggest its potential for the development of advanced functional materials.

Nitroaromatic compounds are well-documented for their electron-accepting properties, which makes them suitable for applications in electronic materials and sensors. mdpi.comresearchgate.netmdpi.com The nitro group in this compound can facilitate charge-transfer interactions with electron-donating molecules, a principle that is often exploited in the design of materials for organic electronics and chemiresistive sensors. mdpi.com Such materials can be used for the sensitive detection of electron-rich analytes, including certain volatile organic compounds (VOCs) and environmental pollutants. researchgate.net

Furthermore, benzamide (B126) derivatives have been investigated for their use in the creation of polymeric materials. researchgate.net The amide functionality can participate in hydrogen bonding, leading to materials with ordered structures and potentially interesting mechanical or optical properties. The incorporation of this compound into a polymer backbone could introduce both the rigidity of the aromatic ring and the specific electronic characteristics of the nitro group, leading to functional polymers with tailored properties.

Table 2: Potential Material Science Applications

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Chemiresistive Sensor | Electron-deficient nitroaromatic core | Detection of nitroaromatic explosives |

| Organic Semiconductor | Charge-transfer complex formation | Organic field-effect transistors (OFETs) |

| Functional Polymer | Hydrogen bonding and polar nitro group | High-performance engineering plastics |

Investigation of Catalytic Capabilities

The structural motifs present in this compound suggest its potential utility in the field of catalysis, both as a ligand in metal-catalyzed reactions and as a precursor for organocatalysts.

The amide and nitro groups of this compound possess lone pairs of electrons that could coordinate with metal centers, making the molecule a potential ligand for transition metal catalysts. icm.edu.plnih.gov The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can modulate the reactivity and selectivity of the metal catalyst in various cross-coupling reactions. rsc.org For example, benzamide-derived ligands have been explored in palladium-catalyzed reactions. rsc.org The cyclopentyl group can also provide steric bulk that may influence the stereoselectivity of a catalytic transformation.

Benzamide derivatives have been successfully employed as organocatalysts, often leveraging the hydrogen-bonding capabilities of the amide proton to activate substrates. beilstein-journals.orgpsu.edunih.gov this compound could be derivatized to incorporate additional catalytic functionalities, such as a primary or secondary amine, to create bifunctional organocatalysts. These catalysts can promote a variety of asymmetric reactions, including aldol (B89426) and Michael additions, by simultaneously activating both the nucleophile and the electrophile. beilstein-journals.orgpsu.edu The inherent chirality that could be introduced through modifications of the cyclopentyl group or by creating atropisomerism due to the bulky substituents on the aromatic ring could lead to enantioselective transformations.

Supramolecular Chemistry and Self-Assembly Research (If Applicable)

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers another promising research avenue for this compound. umass.edursc.org The molecule contains both a hydrogen bond donor (the N-H of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the oxygens of the nitro group), making it a prime candidate for self-assembly into well-defined supramolecular structures. wikipedia.org

These self-assembly processes can be driven by a combination of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions. The resulting supramolecular architectures, such as nanofibers, gels, or liquid crystals, could exhibit interesting properties for applications in areas like drug delivery, tissue engineering, and responsive materials. nih.govnih.gov The interplay between the different functional groups in this compound could allow for the design of stimuli-responsive materials that change their structure and properties in response to external triggers like pH, temperature, or light.

Conclusion and Future Perspectives

Summary of Current Research Landscape

A thorough review of the current scientific literature reveals that dedicated research on N-cyclopentyl-3-methyl-2-nitrobenzamide is exceptionally limited. The compound is not prominently featured in extensive studies, and a significant body of specific data on its synthesis, properties, and applications is not publicly available.

However, the broader class of nitrobenzamides, to which this compound belongs, is a subject of considerable scientific inquiry. Research into nitrobenzamides often focuses on their synthesis and potential biological activities. For instance, various dinitrobenzamide and N-alkyl nitrobenzamide derivatives have been synthesized and studied. nih.govnih.gov The synthetic routes to these related compounds are often well-documented, typically involving the coupling of a nitro-substituted benzoic acid or its activated derivative with an appropriate amine. nih.gov While much of the application-based research on nitrobenzamides is in the biological realm, the synthetic methodologies employed are of broader chemical interest.

The current landscape suggests that while the specific molecule This compound is underexplored, the foundational chemistry of its structural class is an active area of investigation. This provides a solid basis from which to project future research directions and identify existing knowledge gaps.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning This compound is the absence of fundamental data. Key areas that remain unexplored include:

Optimized Synthesis and Characterization: While general methods for amide synthesis exist, a standardized and optimized protocol for the efficient synthesis of This compound has not been reported. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is also lacking.

Physicochemical Properties: There is no available data on the fundamental physicochemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and spectroscopic characteristics. These properties are essential for any potential application.

Chemical Reactivity: The chemical reactivity of the compound, particularly the interplay between the amide, nitro, and methyl groups on the aromatic ring, has not been investigated. For example, the reduction of the nitro group to an amine would yield a new trifunctional building block, but the conditions and outcomes of such a transformation are unknown.

Non-Biological Applications: The potential of This compound in materials science, polymer chemistry, or as a chemical intermediate is entirely unexplored. Aromatic amides and nitro compounds can possess interesting properties for these fields, representing a significant missed opportunity.

Projections for Future Research Directions in Synthetic Methodology and Non-Biological Applications

Future research on This compound can be projected in several promising directions, focusing on both its creation and its potential uses outside of a biological context.

Synthetic Methodology: Future synthetic research should aim to develop efficient, scalable, and sustainable methods for producing This compound . This could involve:

Conventional Synthesis Optimization: A systematic study of the classical amidation reaction between 3-methyl-2-nitrobenzoyl chloride and cyclopentylamine (B150401) to maximize yield and purity.

Modern Amidation Techniques: Exploring more recent and "green" methods for amide bond formation. researchgate.net This could include direct amidation of 3-methyl-2-nitrobenzoic acid using novel coupling agents or catalytic methods that avoid the need for stoichiometric activators. nih.gov Solvent-free reaction conditions could also be investigated to enhance the environmental friendliness of the synthesis. researchgate.net

Flow Chemistry: For scalable production, the development of a continuous flow process could offer advantages in terms of safety, efficiency, and process control.

Non-Biological Applications: Once an efficient synthesis is established, research can pivot to exploring its non-biological applications:

Intermediate for Novel Compounds: The nitro group is a versatile functional handle. Its reduction to an amine would yield 2-amino-N-cyclopentyl-3-methylbenzamide , a potentially valuable intermediate for the synthesis of heterocyclic compounds, dyes, or other complex organic molecules.

Materials Science: The rigid, aromatic structure of the molecule could be exploited in the design of new organic materials. Investigations into its thermal stability, and photophysical properties could reveal potential applications in areas such as organic electronics or as a component in specialized polymers.

Polymer Chemistry: The compound could be explored as a monomer or an additive in polymer synthesis. The amide linkage is a key feature of many high-performance polymers, and the specific substituents on this molecule could impart unique properties, such as altered solubility, thermal resistance, or binding capabilities.

The following table outlines projected research directions for This compound .

| Research Area | Projected Focus | Potential Outcomes |

| Synthetic Chemistry | Optimization of classical amidation; Exploration of green catalytic methods; Development of flow synthesis protocols. | High-yield, scalable, and sustainable production of the target compound. |

| Chemical Derivatization | Selective reduction of the nitro group; Functionalization of the aromatic ring. | Access to new chemical building blocks for further synthesis. |

| Materials Science | Investigation of thermal, and photophysical properties; Incorporation into polymer matrices. | Discovery of novel functional materials or performance-enhancing polymer additives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.